molecular formula C10H6BrF5O B2426637 2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene CAS No. 1980085-16-2

2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene

Cat. No.: B2426637
CAS No.: 1980085-16-2
M. Wt: 317.053
InChI Key: LLFUCEOJEQTPSC-UHFFFAOYSA-N
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Description

2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene is a chemical compound with the molecular formula C10H6BrF5O and a molecular weight of 317.05. It is known for its unique structure, which includes a bromophenoxy group and a pentafluoropropene moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene typically involves the reaction of 4-bromophenol with 3,3,3-trifluoropropene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene involves its interaction with specific molecular targets and pathways. The bromophenoxy group and the pentafluoropropene moiety contribute to its reactivity and ability to form various chemical bonds. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene can be compared with other similar compounds, such as:

    2-[(4-Chlorophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and properties.

    2-[(4-Fluorophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene: The presence of a fluorine atom instead of a bromine atom can also influence the compound’s chemical behavior.

    2-[(4-Methylphenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene: The methyl group in this compound may lead to different steric and electronic effects compared to the bromine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-bromo-4-[3,3-difluoro-2-(trifluoromethyl)prop-2-enoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF5O/c11-6-1-3-7(4-2-6)17-5-8(9(12)13)10(14,15)16/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFUCEOJEQTPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=C(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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